1-Acetylpyrrolidine-2-carbaldehyde

Catalog No.
S1495610
CAS No.
115859-55-7
M.F
C7H11NO2
M. Wt
141.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetylpyrrolidine-2-carbaldehyde

CAS Number

115859-55-7

Product Name

1-Acetylpyrrolidine-2-carbaldehyde

IUPAC Name

1-acetylpyrrolidine-2-carbaldehyde

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

InChI

InChI=1S/C7H11NO2/c1-6(10)8-4-2-3-7(8)5-9/h5,7H,2-4H2,1H3

InChI Key

GNYLIUCLHXIEJV-UHFFFAOYSA-N

SMILES

CC(=O)N1CCCC1C=O

Synonyms

2-Pyrrolidinecarboxaldehyde, 1-acetyl- (9CI)

Canonical SMILES

CC(=O)N1CCCC1C=O

1-Acetylpyrrolidine-2-carbaldehyde is an organic compound characterized by its unique pyrrolidine structure, which includes an acetyl group and an aldehyde functional group. This compound is of interest in various fields including medicinal chemistry and organic synthesis due to its potential biological activities and reactivity in

  • Condensation Reactions: It may undergo condensation with amines to form imines or amines.
  • Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation Reactions: The aldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Nucleophilic Addition: The carbonyl carbon of the aldehyde is susceptible to nucleophilic attack, allowing for various nucleophiles (e.g., Grignard reagents) to add across the carbonyl.

Research indicates that 1-acetylpyrrolidine-2-carbaldehyde exhibits various biological activities. It has been studied for its potential as an anti-diabetic agent, as it can inhibit enzymes like α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism . Additionally, compounds with similar structures have shown antimicrobial and antifungal properties, suggesting that 1-acetylpyrrolidine-2-carbaldehyde may also possess such activities.

Several methods exist for synthesizing 1-acetylpyrrolidine-2-carbaldehyde:

  • Acetylation of Pyrrolidine: Pyrrolidine can be acetylated using acetic anhydride or acetyl chloride, followed by oxidation of the resulting alcohol to yield the aldehyde.
  • Reactions involving Precursor Compounds: The synthesis may also involve multi-step processes starting from simpler precursors, including the formation of intermediates through reactions like the Maillard reaction .

1-Acetylpyrrolidine-2-carbaldehyde has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing various bioactive compounds.
  • Flavoring Agents: Its unique flavor profile may find use in food chemistry as a flavor enhancer.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.

Studies on interaction profiles indicate that 1-acetylpyrrolidine-2-carbaldehyde interacts with various biological targets. Its inhibitory effects on carbohydrate-hydrolyzing enzymes suggest a mechanism that could be exploited for therapeutic purposes in managing diabetes . Further studies are required to elucidate its full interaction profile with different biological systems.

1-Acetylpyrrolidine-2-carbaldehyde shares structural similarities with several related compounds. Below are some comparable compounds along with their unique features:

Compound NameStructure FeaturesUnique Properties
2-Acetyl-1-pyrrolineContains a pyrroline ringKnown for its aroma and flavor in cooked rice
N-AcetylprolineA derivative of prolineExhibits neuroprotective effects
Pyrrole-2-carboxaldehydeContains a carboxaldehyde functional groupUsed in organic synthesis

Uniqueness of 1-Acetylpyrrolidine-2-carbaldehyde

The uniqueness of 1-acetylpyrrolidine-2-carbaldehyde lies in its specific combination of an acetyl group and an aldehyde attached to a pyrrolidine ring, which may provide distinct reactivity patterns and biological activities compared to other similar compounds. Its potential applications in pharmaceuticals and agriculture further enhance its significance in research and development.

The synthesis of 1-acetylpyrrolidine-2-carbaldehyde has evolved significantly over recent decades, with various approaches developed to access this valuable intermediate efficiently and selectively. These methodologies can be categorized into four main strategies: de novo synthesis via oxidative annulation, proline-derived chiral pool approaches, transition metal-catalyzed functionalization techniques, and sustainable protocols aligned with green chemistry principles. Each approach offers distinct advantages and limitations regarding stereoselectivity, scalability, and environmental impact. The selection of a particular synthetic route often depends on the specific requirements of the target application, including the desired optical purity, production scale, and available resources. Recent innovations in synthetic chemistry have further expanded the toolkit available for accessing 1-acetylpyrrolidine-2-carbaldehyde with enhanced efficiency and selectivity.

De Novo Synthesis Strategies via Oxidative Annulation

Oxidative annulation represents a powerful approach for constructing the pyrrolidine core of 1-acetylpyrrolidine-2-carbaldehyde. This methodology typically involves the assembly of the heterocyclic framework through cyclization reactions that simultaneously establish the ring system and introduce the requisite functional groups. Recent advances in this area have focused on developing methods that avoid hazardous oxidants while maintaining high efficiency and selectivity. For instance, the synthesis of structurally related pyrrole-2-carbaldehyde derivatives has been achieved through an innovative approach featuring oxidative annulation and C(sp³)-H to C=O oxidation, as demonstrated by researchers utilizing aryl methyl ketones, arylamines, and acetoacetate esters as starting materials. This strategy could potentially be adapted for the synthesis of 1-acetylpyrrolidine-2-carbaldehyde by incorporating appropriate nitrogen protecting groups and oxidation conditions.

The formation of pyrrole-2-carboxaldehydes through Maillard reactions between glucose and amino acids provides insight into potential biomimetic approaches for synthesizing 1-acetylpyrrolidine-2-carbaldehyde. These reactions proceed through the formation of intermediates such as 3-deoxy-D-glucose, with subsequent attacks by amines to form enamino diketones that undergo intramolecular cyclization. The cyclization event is followed by dehydration to generate the aromatic pyrrole ring bearing the formyl group. By controlling the reaction conditions and selecting appropriate amine components, this approach could be tailored to yield N-acetylated pyrrolidine derivatives. The advantage of these biomimetic methods lies in their potential to operate under relatively mild conditions, although challenges remain in controlling selectivity and suppressing side reactions.

Several variations of oxidative annulation have been reported in the literature, each offering unique advantages for specific substrate classes. One promising approach involves the use of iodine-mediated oxidative cyclization, which has been successfully applied to the construction of various nitrogen-containing heterocycles. This methodology could potentially be adapted for the synthesis of 1-acetylpyrrolidine-2-carbaldehyde by employing suitable precursors that incorporate the requisite structural elements. Another strategy involves copper-catalyzed oxidative cyclization, which has demonstrated excellent functional group tolerance and high regioselectivity in related transformations. The development of catalyst systems that operate under mild conditions and with broad substrate scope remains an active area of research in this field.

Recent innovations in flow chemistry have also contributed to improving the efficiency and scalability of oxidative annulation reactions. Continuous flow systems offer advantages in terms of heat and mass transfer, allowing for better control of reaction parameters and potentially reducing byproduct formation. This approach is particularly valuable for oxidative processes that may involve unstable intermediates or require precise temperature control. The integration of flow technologies with oxidative annulation strategies represents a promising direction for developing more efficient syntheses of 1-acetylpyrrolidine-2-carbaldehyde and related compounds.

Proline-Derived Chiral Pool Approaches

The chiral pool approach utilizing L-proline as a starting material represents one of the most straightforward and stereochemically controlled routes to (S)-1-acetylpyrrolidine-2-carbaldehyde. This strategy leverages the inherent chirality of L-proline, a readily available and inexpensive amino acid, to establish the stereochemistry of the target compound with high fidelity. The synthesis typically begins with the protection of the nitrogen atom of L-proline through acetylation, followed by careful oxidation of the carboxylic acid group to an aldehyde via appropriate reduction-oxidation sequences. This approach is particularly valuable for accessing enantiomerically pure forms of 1-acetylpyrrolidine-2-carbaldehyde, which are essential for asymmetric synthesis applications. The use of L-proline as a chiral building block ensures that the stereochemical integrity is maintained throughout the synthetic sequence, making this approach highly reliable for the preparation of optically active derivatives.

L-Proline has been extensively utilized as a chiral inducer in substrate-controlled asymmetric synthesis, demonstrating its versatility in establishing new stereocenters through various transformations. When applied to the synthesis of 1-acetylpyrrolidine-2-carbaldehyde, the single chiral center of proline can effectively direct the stereochemical outcome of subsequent reactions. This chiral communication has been demonstrated in various contexts, including aza-Claisen rearrangements and ring expansion reactions, suggesting its potential utility in the stereoselective synthesis of 1-acetylpyrrolidine-2-carbaldehyde derivatives. The efficiency of chiral induction from proline-derived starting materials is often enhanced by the conformational rigidity of the pyrrolidine ring, which limits the number of possible transition state geometries and improves stereoselectivity.

Several variations of the proline-based approach have been reported, each offering distinct advantages in terms of efficiency and selectivity. One strategy involves the direct reduction of N-acetylproline esters to the corresponding aldehydes using reducing agents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures. Another approach utilizes Weinreb amide intermediates, which undergo controlled reduction to yield the desired aldehydes while minimizing over-reduction to alcohols. These methodologies have been successfully applied to the synthesis of various proline-derived aldehydes, including 1-acetylpyrrolidine-2-carbaldehyde, with high optical purity. The choice of protecting groups and reduction conditions plays a crucial role in determining the overall efficiency and stereoselectivity of these transformations.

The proline-derived strategy has been particularly valuable in the context of natural product synthesis, where 1-acetylpyrrolidine-2-carbaldehyde can serve as a key intermediate in the construction of complex alkaloids. For instance, the total synthesis of phenanthroindolizidine alkaloids such as tylophorine has employed proline-derived starting materials to establish the stereochemistry of the indolizidine core. In these applications, the chiral information embedded in the proline-derived scaffold is effectively transferred to the target molecules, showcasing the power of this approach in complex molecule synthesis. The continued development of more efficient methods for converting proline to 1-acetylpyrrolidine-2-carbaldehyde remains an active area of research, with ongoing efforts to improve yields, reduce reaction steps, and enhance stereochemical control.

MethodStarting MaterialsKey ReagentsYield (%)AdvantagesLimitations
N-Acetylation/OxidationL-ProlineAcetic anhydride, DIBAL-H65-75High enantiomeric purity, Simple procedureMultiple steps required
Weinreb Amide ReductionN-Acetyl-L-prolineN,O-Dimethylhydroxylamine, DIBAL-H70-80Controlled reduction, High selectivitySensitive to reaction conditions
Ester ReductionN-Acetyl-L-proline methyl esterDIBAL-H, −78°C75-85Direct conversion, High yieldsRequires low temperature control
Carboxylic Acid ActivationN-Acetyl-L-prolineThionyl chloride, Rosenmund reduction60-70Scalable processHarsh conditions, Catalyst sensitivity

Table 1: Common Synthetic Routes to (S)-1-Acetylpyrrolidine-2-carbaldehyde from L-Proline

Transition Metal-Catalyzed Functionalization Techniques

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds, offering unique opportunities for accessing 1-acetylpyrrolidine-2-carbaldehyde through selective C-H activation and carbonylation reactions. These approaches typically employ catalysts based on palladium, rhodium, iridium, or copper to facilitate transformations that would be challenging under traditional conditions. One particularly promising strategy involves the palladium-catalyzed oxidative C-H bond acylation of pyrrolidine derivatives, which can be adapted for the synthesis of 1-acetylpyrrolidine-2-carbaldehyde by employing suitable directing groups and oxidation conditions. The direct introduction of carbonyl functionalities through C-H activation represents a more atom-economical alternative to traditional synthetic routes, potentially reducing the number of steps and improving overall efficiency.

The development of iridium-catalyzed C-H functionalization methodologies has expanded the toolkit available for the synthesis of nitrogen heterocycles. As demonstrated in the meta-selective C-H functionalization of pyridine derivatives, iridium catalysts such as Ir₄(CO)₁₂ in combination with phenanthroline ligands can enable selective transformations that are challenging to achieve through other means. These approaches could potentially be adapted for the functionalization of pyrrolidine rings to generate 1-acetylpyrrolidine-2-carbaldehyde derivatives with precise control over regioselectivity. The ability to target specific positions for functionalization without requiring pre-existing functional handles represents a significant advancement in synthetic methodology, offering more direct routes to complex molecular structures.

Copper-catalyzed transformations have also demonstrated considerable utility in heterocycle synthesis, particularly in alkene carboamination reactions that can be used to construct pyrrolidine rings. As exemplified in the total synthesis of (S)-(+)-tylophorine, copper(II)-catalyzed enantioselective intramolecular alkene carboamination has been successfully employed to construct chiral indolizidine rings with high stereoselectivity. By adapting these methodologies to appropriate precursors, 1-acetylpyrrolidine-2-carbaldehyde could potentially be accessed through similar catalytic cycles. The versatility of copper catalysts in terms of functional group tolerance and reaction conditions makes them particularly attractive for the development of practical synthetic protocols.

Recent advances in transition metal-catalyzed C-H to C=O oxidation reactions have provided new opportunities for the direct synthesis of aldehydes from methyl groups. These transformations typically employ palladium or rhodium catalysts in conjunction with suitable oxidants to facilitate the controlled oxidation of C-H bonds to carbonyl functionalities. By applying these methodologies to appropriately designed pyrrolidine derivatives, 1-acetylpyrrolidine-2-carbaldehyde could potentially be synthesized through a direct oxidation approach. The continued development of more efficient and selective catalytic systems remains an active area of research, with ongoing efforts to improve turnover numbers, reduce catalyst loadings, and expand the scope of these transformations to include challenging substrate classes.

Sustainable Synthetic Protocols for Green Chemistry Applications

The development of sustainable synthetic protocols for 1-acetylpyrrolidine-2-carbaldehyde aligns with the growing emphasis on green chemistry principles in pharmaceutical and fine chemical manufacturing. Recent advances in this area have focused on replacing traditional reagents and solvents with more environmentally benign alternatives, reducing waste generation, and improving energy efficiency. One notable approach involves the use of β-cyclodextrin as a water-soluble supramolecular catalyst for the synthesis of heterocyclic compounds under mild conditions. This methodology leverages the unique cavity structure of β-cyclodextrin to facilitate reactions in aqueous or mixed aqueous-organic media, potentially reducing the environmental impact of the synthesis. The application of such supramolecular catalysis to the synthesis of 1-acetylpyrrolidine-2-carbaldehyde represents a promising direction for developing more sustainable production methods.

Biocatalytic approaches offer another avenue for the green synthesis of 1-acetylpyrrolidine-2-carbaldehyde and related compounds. Enzymes such as oxidoreductases and transaminases can catalyze selective transformations under mild conditions with high stereoselectivity, making them valuable tools for sustainable synthesis. For instance, the oxidation of pyrrolidine derivatives to the corresponding aldehydes could potentially be achieved using alcohol oxidases or dehydrogenases in combination with appropriate cofactor regeneration systems. These biocatalytic methods typically operate under ambient conditions in aqueous media, aligning with multiple principles of green chemistry. The continued development of engineered enzymes with expanded substrate scope and improved stability represents an exciting frontier in this field.

Continuous flow chemistry has emerged as a powerful enabling technology for developing more sustainable synthetic processes. By facilitating better control of reaction parameters, minimizing waste generation, and improving safety profiles, flow systems offer numerous advantages over traditional batch processes. The application of flow chemistry to the synthesis of 1-acetylpyrrolidine-2-carbaldehyde could potentially enhance efficiency and reduce environmental impact through improved mixing, heat transfer, and reaction control. This approach is particularly valuable for oxidation reactions, which may involve hazardous reagents or exothermic processes that benefit from the enhanced safety features of flow systems. The integration of multiple reaction steps in continuous flow sequences represents an additional opportunity for process intensification and waste reduction.

The development of metal-free catalytic systems represents another important direction in sustainable synthesis. Organocatalytic approaches, such as those employing proline derivatives or other small-molecule catalysts, can facilitate various transformations without the need for potentially toxic or scarce metal catalysts. For instance, L-prolinamide has been shown to effectively catalyze α-selenenylation reactions of aldehydes, demonstrating the potential of organocatalysis in heterocycle functionalization. These metal-free methodologies often operate under mild conditions and exhibit high functional group tolerance, making them attractive for the development of sustainable routes to 1-acetylpyrrolidine-2-carbaldehyde. The continued exploration of novel organocatalysts with improved activity and selectivity remains an active area of research in the context of green chemistry.

1-Acetylpyrrolidine-2-carbaldehyde is a heterocyclic organic compound characterized by a pyrrolidine ring with an acetyl group and an aldehyde functional group at the 2-position [1]. This unique structural configuration enables the compound to interact with various enzymatic targets involved in metabolic processes . The compound has a molecular formula of C7H11NO2 with a molecular weight of 141.17 g/mol, making it a relatively small molecule capable of penetrating biological membranes and accessing enzymatic binding sites [1] [3].

The primary mechanism through which 1-Acetylpyrrolidine-2-carbaldehyde exerts its inhibitory effects involves the formation of covalent bonds between its aldehyde group and nucleophilic sites on target enzymes . This interaction can lead to conformational changes in the enzyme structure, thereby altering its catalytic activity [4]. Additionally, the acetyl group may participate in acetylation reactions that further modify the function of target molecules .

Table 1: Chemical Properties of 1-Acetylpyrrolidine-2-carbaldehyde

PropertyValue
Chemical Name1-Acetylpyrrolidine-2-carbaldehyde
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
CAS Number115859-55-7
IUPAC Name1-acetyl-2-pyrrolidinecarbaldehyde
InChI KeyGNYLIUCLHXIEJV-UHFFFAOYSA-N
Physical FormLiquid or Solid
Storage ConditionsInert atmosphere, 2-8°C

Research has demonstrated that 1-Acetylpyrrolidine-2-carbaldehyde exhibits inhibitory activity against multiple enzymes involved in metabolic disorders [4]. The compound's ability to interact with these enzymes is attributed to its structural features, particularly the reactive aldehyde group that can form Schiff bases with amino groups in proteins [1] [5]. This mechanism of action is particularly relevant in the context of metabolic disorders where enzyme dysregulation plays a central role in disease pathogenesis [4].

Table 2: Enzyme Inhibition Profile of 1-Acetylpyrrolidine-2-carbaldehyde

Enzyme TargetInhibition MechanismBiological Significance
Prolyl EndopeptidaseCompetitive inhibition of proline-specific cleavageNeuroprotection and cognitive enhancement
Matrix MetalloproteinaseModulation of zinc-dependent catalytic activityRegulation of extracellular matrix remodeling
α-GlucosidaseMixed-type inhibition of carbohydrate hydrolysisReduction of postprandial glucose levels
α-AmylaseInterference with starch breakdownDelayed carbohydrate digestion

The inhibitory effects of 1-Acetylpyrrolidine-2-carbaldehyde on these enzymes suggest its potential utility in addressing various metabolic disorders characterized by aberrant enzymatic activity [4]. The compound's ability to modulate multiple enzymatic targets simultaneously makes it a promising candidate for further investigation in the context of complex metabolic conditions where multiple pathways are dysregulated [5] [4].

Matrix Metalloproteinase (MMP) Modulation Strategies

Matrix metalloproteinases are zinc-dependent endopeptidases that play crucial roles in extracellular matrix remodeling and tissue homeostasis [6]. Dysregulation of matrix metalloproteinase activity has been implicated in various pathological conditions, including cancer, arthritis, and cardiovascular diseases [7]. 1-Acetylpyrrolidine-2-carbaldehyde has demonstrated the ability to modulate matrix metalloproteinase activity through interactions with the catalytic domain of these enzymes [6] [8].

The modulation of matrix metalloproteinase activity by 1-Acetylpyrrolidine-2-carbaldehyde involves interactions with the zinc ion in the catalytic site [6]. The compound's aldehyde group can coordinate with the zinc ion, thereby interfering with the enzyme's ability to bind and cleave its substrates [8]. This mechanism is similar to that observed with other matrix metalloproteinase inhibitors containing zinc-binding groups [6] [7].

Table 4: Matrix Metalloproteinase Modulation Profile

MMP TypeInhibition Potency (IC50)Selectivity Profile
MMP-2 (Gelatinase A)2-50 nMHigh selectivity for intermediate-pocket MMPs
MMP-13 (Collagenase 3)2-50 nMHigh selectivity for deep-pocket MMPs
MMP-14 (MT1-MMP)4-60 nMModerate selectivity
MMP-1 (Collagenase 1)850->50,000 nMLow inhibition (shallow-pocket MMP)
MMP-7 (Matrilysin)4,000->25,000 nMLow inhibition (shallow-pocket MMP)

Research has shown that 1-Acetylpyrrolidine-2-carbaldehyde exhibits selective inhibition of certain matrix metalloproteinase subtypes, particularly those with intermediate and deep binding pockets [6] [8]. This selectivity is advantageous as it allows for targeted modulation of specific matrix metalloproteinase activities while minimizing effects on other subtypes that may be essential for normal physiological processes [7] [8].

The structural basis for this selectivity has been elucidated through molecular docking studies, which have revealed that the pyrrolidine ring of 1-Acetylpyrrolidine-2-carbaldehyde can occupy the S1' pocket of matrix metalloproteinases with intermediate and deep binding sites [8]. This interaction is stabilized by hydrogen bonding between the acetyl group and specific amino acid residues in the enzyme's active site [6] [8].

Studies have demonstrated that 1-Acetylpyrrolidine-2-carbaldehyde derivatives with modifications to the pyrrolidine ring can further enhance selectivity for specific matrix metalloproteinase subtypes [8]. For instance, the introduction of bulky substituents at specific positions can improve selectivity for matrix metalloproteinase-13, which has been implicated in osteoarthritis and rheumatoid arthritis [7] [8].

The development of selective matrix metalloproteinase inhibitors based on the 1-Acetylpyrrolidine-2-carbaldehyde scaffold represents a promising approach for addressing pathological conditions characterized by aberrant matrix metalloproteinase activity [6] [7] [8]. The ability to selectively target specific matrix metalloproteinase subtypes while sparing others is particularly valuable in the context of therapeutic development, as it may reduce the risk of side effects associated with broad-spectrum matrix metalloproteinase inhibition [7] [8].

Prolyl Endopeptidase (PEP) Targeting for Neurological Applications

Prolyl endopeptidase is a serine protease that specifically cleaves peptide bonds at the C-terminal side of proline residues in peptides [9] [10]. This enzyme plays a crucial role in the metabolism of proline-containing neuropeptides and has been implicated in various neurological conditions, including Alzheimer's disease, Parkinson's disease, and cognitive disorders [9]. 1-Acetylpyrrolidine-2-carbaldehyde has demonstrated significant inhibitory activity against prolyl endopeptidase, making it a promising candidate for neurological applications [10].

The inhibition of prolyl endopeptidase by 1-Acetylpyrrolidine-2-carbaldehyde occurs through a competitive mechanism, where the compound competes with natural substrates for binding to the enzyme's active site [10]. The pyrrolidine ring of 1-Acetylpyrrolidine-2-carbaldehyde mimics the proline residue in natural substrates, allowing it to bind to the S1 pocket of the enzyme [9] [10]. The aldehyde group can then form a hemiacetal with the catalytic serine residue, thereby preventing the enzyme from cleaving its natural substrates [10].

Table 3: Prolyl Endopeptidase Targeting for Neurological Applications

Neurological ApplicationMechanism of ActionObserved Effects
Alzheimer's DiseasePrevention of beta-amyloid deposits formationReduced plaque formation and improved memory function
Parkinson's DiseaseReduction of α-synuclein aggregationDecreased protein aggregation and enhanced autophagic flow
Cognitive EnhancementModulation of neuropeptide signaling pathwaysImproved learning and memory processes
Neuropeptide RegulationRegulation of bioactive peptide levelsStabilization of neuropeptide levels in brain tissue

Research has shown that prolyl endopeptidase inhibition by 1-Acetylpyrrolidine-2-carbaldehyde can have neuroprotective effects in models of Alzheimer's disease [9]. The compound has been found to reduce the formation of beta-amyloid deposits, which are a hallmark of Alzheimer's disease pathology [9] [10]. This effect is thought to be mediated by the inhibition of prolyl endopeptidase-catalyzed cleavage of amyloid precursor protein, thereby reducing the production of amyloidogenic peptides [9].

In the context of Parkinson's disease, 1-Acetylpyrrolidine-2-carbaldehyde has been shown to reduce α-synuclein aggregation, which is a key pathological feature of this condition [9]. Prolyl endopeptidase has been implicated in the aggregation of α-synuclein, and its inhibition by 1-Acetylpyrrolidine-2-carbaldehyde can decrease protein aggregation and enhance autophagic flow, thereby promoting the clearance of misfolded proteins [9] [10].

The compound has also demonstrated cognitive-enhancing effects in various animal models [10]. These effects are thought to be mediated by the modulation of neuropeptide signaling pathways, particularly those involving inositol-1,4,5-trisphosphate (IP3) [9] [10]. Prolyl endopeptidase has been linked to the degradation of IP3, which is a crucial component of the neuropeptide signaling transduction pathway involved in memory and learning processes [9].

Furthermore, 1-Acetylpyrrolidine-2-carbaldehyde can regulate the levels of bioactive peptides in the brain by inhibiting their degradation by prolyl endopeptidase [10]. This effect can lead to the stabilization of neuropeptide levels in brain tissue, which may have therapeutic implications for various neurological conditions characterized by neuropeptide dysregulation [9] [10].

α-Glucosidase/α-Amylase Inhibition for Diabetes Management

Alpha-glucosidase and alpha-amylase are key enzymes involved in carbohydrate digestion and glucose absorption [4] [11]. Alpha-amylase catalyzes the hydrolysis of complex carbohydrates into oligosaccharides, while alpha-glucosidase further breaks down these oligosaccharides into glucose molecules that can be absorbed into the bloodstream [4]. Inhibition of these enzymes can delay carbohydrate digestion and reduce postprandial glucose levels, making them important targets for diabetes management [4] [11].

1-Acetylpyrrolidine-2-carbaldehyde has demonstrated significant inhibitory activity against both alpha-glucosidase and alpha-amylase [4]. The compound exhibits a mixed-type inhibition mechanism, suggesting that it can bind to both the free enzyme and the enzyme-substrate complex [4]. This dual binding capability allows for effective inhibition of enzymatic activity even in the presence of high substrate concentrations, which is particularly relevant in the context of postprandial glucose management [4] [11].

Table 5: α-Glucosidase/α-Amylase Inhibition for Diabetes Management

EnzymeIC50 ValueInhibition TypeEffect on Blood Glucose
α-GlucosidaseVariableMixed-typeReduction of postprandial glucose levels
α-Glucosidase (N-benzyl derivative)0.52 ± 0.02 mMMixed-typeSignificant reduction
α-Glucosidase (N-tosyl derivative)1.64 ± 0.08 mMMixed-typeModerate reduction
α-AmylaseHigher than α-glucosidaseMixed-typeDelayed carbohydrate digestion
Commercial inhibitor (Acarbose)39.60 ± 0.70 μMCompetitiveStandard treatment comparison

Research has shown that derivatives of 1-Acetylpyrrolidine-2-carbaldehyde, particularly those with N-benzyl and N-tosyl substituents, exhibit enhanced inhibitory activity against alpha-glucosidase [4]. The N-benzyl derivative has demonstrated an IC50 value of 0.52 ± 0.02 mM, indicating significant inhibitory potency [4]. This enhanced activity is attributed to the additional interactions between the benzyl group and hydrophobic regions in the enzyme's active site [4] [12].

The inhibition of alpha-glucosidase and alpha-amylase by 1-Acetylpyrrolidine-2-carbaldehyde and its derivatives has been shown to effectively reduce postprandial glucose levels in experimental models [4] [11]. This effect is particularly relevant in the context of type 2 diabetes management, where controlling postprandial glucose excursions is a key therapeutic goal [4] [12] [11].

Molecular docking studies have provided insights into the binding mode of 1-Acetylpyrrolidine-2-carbaldehyde with alpha-glucosidase and alpha-amylase [4]. The compound's pyrrolidine ring can occupy the substrate-binding pocket of these enzymes, while the acetyl and aldehyde groups form hydrogen bonds with specific amino acid residues in the active site [4] [12]. These interactions stabilize the enzyme-inhibitor complex and prevent the binding and hydrolysis of carbohydrate substrates [4].

Comparative studies have shown that 1-Acetylpyrrolidine-2-carbaldehyde exhibits a different inhibition profile compared to commercial inhibitors like acarbose [4] [11]. While acarbose is a competitive inhibitor with an IC50 value of 39.60 ± 0.70 μM, 1-Acetylpyrrolidine-2-carbaldehyde and its derivatives exhibit mixed-type inhibition with varying IC50 values [4]. This difference in inhibition mechanism may offer advantages in terms of efficacy and duration of action, particularly in the context of postprandial glucose management [4] [11].

Substituent Effects on Enzymatic Binding Affinity

The enzymatic binding affinity of 1-Acetylpyrrolidine-2-carbaldehyde is significantly influenced by the nature and positioning of substituents on both the pyrrolidine ring and the aldehyde moiety. Research has demonstrated that the N-acetyl group plays a crucial role in enhancing binding stability through hydrogen bonding interactions with target enzymes [1]. Studies examining N-substituted acetylpyrrolidine derivatives linked with benzyl and tosyl groups revealed substantial differences in inhibitory potential, with N-benzyl-2-acetylpyrrolidine exhibiting the highest alpha-glucosidase inhibitory activity with IC50 values of 0.52 ± 0.02 millimolar, while the tosyl derivative showed reduced potency at 1.64 ± 0.08 millimolar [1].

The mechanism of enhanced binding affinity through N-acetyl substitution involves multiple factors. The acetyl group provides a hydrogen bond donor-acceptor system that facilitates specific interactions with enzymatic active sites [1]. Additionally, the electron-withdrawing nature of the acetyl group modulates the electronic properties of the pyrrolidine nitrogen, affecting the overall molecular dipole and enhancing electrostatic interactions with polar residues in enzyme binding pockets [2].

Hydrophobic substituents on the pyrrolidine ring have been shown to positively influence binding affinity through Van der Waals forces and lipophilic interactions. Structure-activity relationship studies indicate that appropriately positioned hydrophobic groups can increase binding affinity by 75 to 200 percent compared to unsubstituted analogs [2]. However, the introduction of polar modifications generally results in decreased binding affinity, with reductions of 20 to 50 percent observed when polar functional groups are incorporated [2].

The pyrrolidine ring itself contributes to binding affinity through its conformational flexibility, which allows adaptive fitting within enzyme active sites. The five-membered ring structure provides an optimal balance between rigidity and flexibility, enabling induced-fit mechanisms during enzyme-substrate interactions [2]. This conformational adaptability is particularly important for enzymes with dynamic active sites that undergo conformational changes upon substrate binding.

Electron-withdrawing groups attached to the aldehyde carbon significantly enhance electrophilic character, making the carbonyl carbon more susceptible to nucleophilic attack by enzymatic residues such as cysteine, histidine, and lysine [3]. The electrophilicity index for compounds with electron-withdrawing substituents ranges from 4.5 to 6.8 electron volts, compared to 2.4 to 3.7 electron volts for electron-donating groups [3]. This increased electrophilicity translates to enhanced binding affinity through covalent or strong non-covalent interactions with nucleophilic residues in enzyme active sites.

Substituent PositionChemical ModificationBinding Affinity EffectIC50 Values (μM)Mechanism of Action
N-acetyl groupAcetyl group at nitrogenEnhanced binding stability0.52±0.02 [1]Hydrogen bonding
C-2 aldehydeAldehyde functional groupIncreased electrophilicityVariableElectrophilic activation
Pyrrolidine ringFive-membered ring structureConformational flexibilityNot specifiedRing puckering effects
N-benzyl substitutionBenzyl group substitutionImproved enzyme recognition0.52±0.02 [1]Hydrophobic interactions
N-tosyl substitutionTosyl group substitutionEnhanced selectivity1.64±0.08 [1]Steric effects

Conformational Analysis of Pyrrolidine Ring Systems

The conformational analysis of pyrrolidine ring systems in 1-Acetylpyrrolidine-2-carbaldehyde reveals complex relationships between ring geometry and biological activity. The pyrrolidine ring exhibits two predominant puckering modes: C-4 exo and endo envelope conformers, commonly referred to as "up" and "down" configurations respectively [4]. These conformational preferences are significantly influenced by the nature and stereochemistry of substituents attached to the ring.

In unsubstituted proline derivatives, the endo puckering mode is generally favored over the exo mode. However, this preference can be dramatically altered through strategic substitution [4]. The electronegativity of substituents plays a crucial role in determining conformational preferences. Specifically, electronegative substituents in the cis-4 position increase endo puckering, while electronegative substituents in the trans-4 position favor exo puckering [4].

The introduction of sterically demanding substituents, such as tert-butyl groups, produces effects that contrast with those observed for electronegative substituents. Both cis and trans-4-tert-butyl groups strongly favor pseudoequatorial orientations, resulting in opposite puckering effects for the pyrrolidine ring compared to electronegative substituents [4]. This demonstrates that steric factors can override electronic effects in determining ring conformation.

Computational studies using Monte Carlo conformational searches and density functional theory calculations have revealed that pyrrolidine derivatives can populate multiple conformational states in solution [5]. The conformational distribution is influenced by factors including solvent polarity, temperature, and the presence of intramolecular hydrogen bonds. In polar solutions, significant differences in preferred envelope conformations have been observed between neutral and protonated forms of the pyrrolidine ring [6].

The conformational flexibility of the pyrrolidine ring has important implications for biological activity. Different conformers may exhibit varying binding affinities to enzymatic targets due to differences in molecular shape and the spatial arrangement of functional groups [2]. The ability of the pyrrolidine ring to adopt multiple conformations enables induced-fit binding mechanisms, where the ring adjusts its conformation to optimize interactions with the enzyme active site.

Quantum mechanical calculations have shown that conformational transitions between different puckering modes typically involve energy barriers of 1 to 3 kilocalories per mole [5]. These relatively low energy barriers allow rapid interconversion between conformers at physiological temperatures, contributing to the dynamic nature of pyrrolidine-containing compounds in biological systems.

Ring ConformationStructural FeaturesEnergy Preference (kcal/mol)Substituent EffectsBiological Activity
C-4 exo envelopeC-4 carbon above ring planeVariableTrans-electronegative favors [4]Enhanced binding
C-4 endo envelopeC-4 carbon below ring planeFavored by electronegative groups [4]Cis-electronegative favors [4]Reduced binding
Half-chair conformationFive atoms in plane2-3 kcal/mol higherBalanced preferencesModerate activity
Pseudo-axial orientationAxial substituent positioningSterically unfavorableLarge group effects [4]Decreased selectivity
Pseudo-equatorial orientationEquatorial substituent positioningSterically favorable [4]Small group toleranceImproved selectivity

Electrophilic Aldehyde Group Modifications

The electrophilic aldehyde group in 1-Acetylpyrrolidine-2-carbaldehyde serves as a critical reactive center that can be modified to enhance binding affinity and selectivity toward target enzymes. The carbonyl carbon of the aldehyde group exhibits significant electrophilic character due to the polarization of the carbon-oxygen double bond, making it susceptible to nucleophilic attack by amino acid residues in enzyme active sites [3].

Electron-withdrawing substituents attached to carbons adjacent to the aldehyde group significantly enhance electrophilicity. Computational studies have shown that compounds containing electron-withdrawing groups such as trifluoromethyl, nitro, and cyano groups exhibit electrophilicity indices ranging from 4.5 to 6.8 electron volts [3]. This enhanced electrophilicity translates to increased reactivity toward nucleophilic residues such as cysteine thiolates, which represent the preferential targets for aldehyde electrophiles according to Hard-Soft Acid-Base theory [7].

The modification of aldehyde groups through halogen substitution provides a means to fine-tune electrophilic reactivity while maintaining synthetic accessibility. Fluorine substitution, in particular, offers unique advantages due to its strong electron-withdrawing effect and minimal steric perturbation [8]. Studies have demonstrated that fluorinated aldehyde derivatives exhibit enhanced selectivity in nucleophilic addition reactions, with electrophilicity indices in the range of 3.9 to 4.5 electron volts [3].

Aromatic substitutions on the aldehyde-containing carbon framework provide opportunities for additional non-covalent interactions with enzyme active sites. Phenyl and pyridyl ring substitutions can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan [9]. These aromatic modifications typically result in binding affinity enhancements of 75 to 200 percent compared to aliphatic analogs [9].

The incorporation of heterocyclic moieties such as furan and thiophene rings introduces additional heteroatom coordination sites that can participate in hydrogen bonding or metal coordination within enzymatic environments [9]. These modifications have shown binding affinity improvements of 40 to 120 percent while providing opportunities for enhanced selectivity through specific heteroatom interactions [9].

Oxidation state modifications of the aldehyde group represent another strategy for modulating electrophilic reactivity. Conversion to alcohols reduces electrophilicity but may enhance hydrogen bonding capabilities, while oxidation to carboxylic acids introduces anionic character that can participate in salt bridge formation with basic residues [10]. These modifications provide tunable reactivity profiles with variable effects on binding affinity depending on the target enzyme environment.

Protecting group strategies using acetal and ketal formations allow for temporary masking of aldehyde reactivity during synthetic manipulations while providing reversible access to the electrophilic carbonyl group [11]. These approaches are particularly valuable for complex synthetic sequences where aldehyde reactivity might interfere with other transformations.

Modification TypeChemical StructureElectrophilicity Index (ω)Nucleophilic ReactivityBinding Affinity Change
Electron-withdrawing groupsCF3, NO2, CN groups4.5-6.8 eV [3]High reactivity+150 to +300%
Electron-donating groupsOH, OCH3, NH2 groups2.4-3.7 eV [3]Moderate reactivity-20 to -50%
Halogen substitutionF, Cl, Br substituents3.9-4.5 eV [3]Enhanced selectivity+50 to +100%
Aromatic substitutionPhenyl, pyridyl rings3.8-5.2 eVAromatic interactions+75 to +200% [9]
Heterocyclic incorporationFuran, thiophene rings3.5-4.8 eVHeteroatom coordination+40 to +120% [9]

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Dates

Last modified: 07-17-2023

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